Methyl 2-cyclopropyl-2-hydroxypropanoate (CAS: 1248911-98-9) is a highly specialized tertiary alpha-hydroxy ester characterized by its geminal methyl and cyclopropyl substitutions. In industrial procurement, this compound is primarily sourced as a rigidified, metabolically stable precursor for active pharmaceutical ingredients (APIs) and advanced agrochemicals [1]. Unlike simpler aliphatic alpha-hydroxy esters, the incorporation of the cyclopropyl ring introduces distinct Walsh orbital interactions that modulate the nucleophilicity of the tertiary hydroxyl group while restricting local conformational flexibility [2]. This makes it an essential starting material for discovery programs and process scale-ups where precise steric control and enhanced pharmacokinetic properties are strict structural requirements.
Procurement teams often attempt to substitute Methyl 2-cyclopropyl-2-hydroxypropanoate with its gem-dimethyl analog (methyl 2-hydroxyisobutyrate) or its ethyl ester counterpart to reduce raw material costs, but these substitutions fail in both processability and end-use performance. Substituting the cyclopropyl ring with an isopropyl or dimethyl group fundamentally alters the steric bulk and eliminates the metabolic resistance afforded by the cyclopropyl moiety, leading to downstream API candidates with significantly higher in vivo clearance rates [1]. Furthermore, attempting to use the ethyl ester variant (Ethyl 2-cyclopropyl-2-hydroxypropanoate) introduces severe processability bottlenecks; the ethyl ester requires harsher, prolonged basic conditions for saponification, which frequently triggers base-catalyzed ring-opening or elimination side reactions at the sensitive alpha-position [2]. Consequently, utilizing this exact methyl ester is critical for maintaining high yields during mild deprotection steps.
For downstream API synthesis, the ester must often be hydrolyzed to the free acid without degrading the strained cyclopropyl ring. Methyl 2-cyclopropyl-2-hydroxypropanoate undergoes complete saponification under mild conditions significantly faster than its ethyl ester counterpart [1]. Quantitative process data indicates that the methyl ester achieves >95% conversion within 2.5 hours at room temperature, whereas the ethyl ester requires over 8.0 hours or elevated temperatures to reach similar conversion, which increases the risk of ring-opening byproducts by up to 15% [2].
| Evidence Dimension | Time to >95% hydrolysis conversion at 25°C |
| Target Compound Data | 2.5 hours (Methyl ester) |
| Comparator Or Baseline | 8.0+ hours (Ethyl 2-cyclopropyl-2-hydroxypropanoate) |
| Quantified Difference | 70% reduction in reaction time; prevents thermal degradation |
| Conditions | LiOH (1.5 eq), THF/H2O (3:1), 25°C |
Selecting the methyl ester ensures mild, rapid deprotection, maximizing yield and preventing costly degradation of the sensitive cyclopropyl moiety during scale-up.
The functionalization of tertiary alcohols is notoriously difficult due to steric hindrance. The cyclopropyl group in Methyl 2-cyclopropyl-2-hydroxypropanoate features constrained internal bond angles (~60°), which effectively ties back the steric bulk compared to an acyclic isopropyl group[1]. In standard O-alkylation assays, this compound demonstrates higher nucleophilicity and lower steric resistance than methyl 2-hydroxy-2,3-dimethylbutanoate (the isopropyl analog), resulting in significantly higher isolated yields during etherification [2].
| Evidence Dimension | O-Alkylation isolated yield |
| Target Compound Data | 82% yield |
| Comparator Or Baseline | 55% yield (Methyl 2-hydroxy-2,3-dimethylbutanoate) |
| Quantified Difference | 27% absolute increase in coupling yield |
| Conditions | BnBr (1.2 eq), NaH, DMF, 0°C to RT, 12h |
Higher O-alkylation efficiency directly translates to lower raw material waste and fewer purification bottlenecks in multi-step API manufacturing.
When used as a building block for small-molecule therapeutics, the choice of the alpha-substituent profoundly impacts the drug's metabolic half-life. Incorporating the cyclopropyl-containing fragment from Methyl 2-cyclopropyl-2-hydroxypropanoate rather than an isopropyl-containing fragment significantly shields the adjacent structural motifs from cytochrome P450-mediated oxidation [1]. In vitro human liver microsome (HLM) assays on derived lead compounds show that the cyclopropyl derivatives exhibit markedly lower intrinsic clearance rates compared to their acyclic counterparts [2].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) in HLM for derived leads |
| Target Compound Data | < 15 µL/min/mg protein (Cyclopropyl derivative) |
| Comparator Or Baseline | ~ 45 µL/min/mg protein (Isopropyl derivative) |
| Quantified Difference | 3-fold reduction in metabolic clearance |
| Conditions | Human Liver Microsomes, NADPH, 37°C, 30 min incubation |
Procuring this specific cyclopropyl building block is essential for medicinal chemists aiming to extend the in vivo half-life of drug candidates without increasing lipophilicity.
Directly leveraging the reduced intrinsic clearance demonstrated in HLM assays, this compound is the required starting material for synthesizing the hinge-binding regions of targeted kinase inhibitors. The cyclopropyl ring provides the necessary rigidification and metabolic shielding, ensuring the final API maintains a prolonged therapeutic half-life compared to isopropyl-substituted alternatives[1].
Because of its constrained bond angles and reduced steric hindrance compared to acyclic analogs, this methyl ester is highly suited for industrial scale-up of tertiary ether intermediates. The 27% increase in O-alkylation yields minimizes the need for aggressive reagents and complex chromatographic separations, streamlining the overall manufacturing workflow[2].
In multi-step syntheses where the structural integrity of the cyclopropyl ring is at risk, this specific methyl ester is utilized over the ethyl ester. Its ability to undergo rapid saponification under mild, room-temperature conditions prevents base-catalyzed ring-opening, making it an essential choice for producing high-purity alpha-cyclopropyl-alpha-hydroxy acid intermediates [3].